molecular formula C20H10Cl2N2 B15396065 11,12-Dichlorodibenzo[a,c]phenazine CAS No. 40880-95-3

11,12-Dichlorodibenzo[a,c]phenazine

Cat. No.: B15396065
CAS No.: 40880-95-3
M. Wt: 349.2 g/mol
InChI Key: SQBDXXRCFLWVFP-UHFFFAOYSA-N
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Description

11,12-Dichlorodibenzo[a,c]phenazine (C₂₀H₁₀Cl₂N₂) is a chlorinated phenazine derivative characterized by a planar aromatic core with two chlorine atoms at the 11 and 12 positions. Its crystal structure exhibits crystallographic twofold rotational symmetry with weak π-π stacking interactions (center-to-center distance: 3.7163(8) Å) along the a-axis, contributing to its solid-state stability . Synthesized via condensation reactions between dichlorinated nitroaniline and phenanthrenequinone, it achieves a high yield (~99.9%) and a melting point of 263–264°C in dimethylformamide (DMF) . Spectroscopic analyses, including NMR and UV/Vis, confirm its structural integrity and electronic properties, with absorption bands influenced by solvent polarity .

Properties

CAS No.

40880-95-3

Molecular Formula

C20H10Cl2N2

Molecular Weight

349.2 g/mol

IUPAC Name

11,12-dichlorophenanthro[9,10-b]quinoxaline

InChI

InChI=1S/C20H10Cl2N2/c21-15-9-17-18(10-16(15)22)24-20-14-8-4-2-6-12(14)11-5-1-3-7-13(11)19(20)23-17/h1-10H

InChI Key

SQBDXXRCFLWVFP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3C4=NC5=CC(=C(C=C5N=C24)Cl)Cl

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Phenazine Derivatives

Structural and Physical Properties
Compound Substituents Melting Point (°C) Synthesis Yield (%) Key Structural Features
11,12-Dichlorodibenzo[a,c]phenazine Cl at 11,12 263–264 99.9 Planar core, π-π stacking (3.716 Å)
10,12-Dichlorodibenzo[a,c]phenazine Cl at 10,12 221–222 81 Positional isomer, reduced symmetry
11,12-Dimethyldibenzo[a,c]phenazine CH₃ at 11,12 N/A N/A Methyl groups enhance OLED dual emission
9,14-Dibenzo[a,c]phenazine Extended benzene rings N/A N/A Red-shifted absorption vs. phenazine
Tribenzo[a,c,i]phenazine Three fused benzene rings N/A N/A Increased conjugation, strong π-π interactions

Key Observations :

  • Chlorine vs. Methyl Substitution : Chlorine atoms increase molecular weight (349 g/mol vs. 284 g/mol for methyl derivatives) and thermal stability (higher melting points) due to stronger intermolecular interactions .
  • Positional Isomerism : The 10,12-dichloro isomer exhibits a lower melting point (221–222°C) compared to the 11,12-dichloro analog, likely due to differences in crystal packing efficiency .
Spectroscopic and Electronic Properties
  • Absorption Spectra :
    • This compound exhibits red-shifted absorption in polar solvents (e.g., DMF) due to charge-transfer transitions, similar to 9,14-dibenzo[a,c]phenazine .
    • Tribenzo[a,c,i]phenazine shows further red shifts, attributed to extended conjugation .
  • Electrochemical Activity : Chlorinated derivatives display enhanced redox activity compared to methyl-substituted analogs, as Cl atoms withdraw electron density, stabilizing cationic states .

Comparative Insights :

  • Optoelectronics : 11,12-Dichloro derivatives outperform methylated analogs (e.g., DMDB-PZ) in OLEDs due to stronger spin-orbit coupling (SOC) from Cl atoms, enabling efficient triplet-state utilization .

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